

# Physical and chemical properties of Tert-butyl 3-bromophenethylcarbamate

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## Compound of Interest

Compound Name:	Tert-butyl 3-bromophenethylcarbamate
Cat. No.:	B133927

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An In-depth Technical Guide to **Tert-butyl 3-bromophenethylcarbamate**

## Abstract and Strategic Overview

**Tert-butyl 3-bromophenethylcarbamate** is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates two key reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a brominated aromatic ring. This strategic arrangement allows for selective, sequential chemical modifications. The Boc group provides a stable yet readily cleavable protecting group for the primary amine, enabling its participation in nucleophilic reactions after deprotection. Concurrently, the 3-bromophenyl moiety serves as a versatile substrate for a wide range of metal-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures. This guide provides a comprehensive analysis of its properties, a validated synthesis protocol, and an exploration of its core reactivity, offering field-proven insights for its application in complex synthesis programs.

## Compound Identification and Molecular Structure

A precise understanding of the compound's identity is foundational for any experimental design. The following section details its nomenclature and key identifiers.

- IUPAC Name: tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate

- Synonyms: tert-Butyl (3-bromophenethyl)carbamate[1][2]
- CAS Number: 153732-25-3[1]
- Molecular Formula: C<sub>13</sub>H<sub>18</sub>BrNO<sub>2</sub>[1][2][3]
- Molecular Weight: 300.19 g/mol [1][2]
- MDL Number: MFCD11042237[3]

## Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.

Property	Value	Source
Appearance	White to off-white solid	[3]
Boiling Point	389.6 ± 25.0 °C (Predicted)	[3]
Density	1.286 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	12.63 ± 0.46 (Predicted)	[3]
Storage	Sealed in dry, Room Temperature	[3]

## Spectroscopic and Analytical Profile

Structural confirmation is paramount. While specific spectra for this compound are proprietary to manufacturers, its structure allows for a reliable prediction of its analytical signature.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a prominent singlet around  $\delta$  1.4 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The ethyl linker would present as two multiplets, likely triplets, between  $\delta$  2.7-3.4 ppm, each integrating to 2H. The aromatic region ( $\delta$  7.0-7.5 ppm) would display a complex pattern corresponding to the four protons on the disubstituted benzene ring.

- $^{13}\text{C}$  NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx.  $\delta$  80 ppm and  $\delta$  28 ppm, respectively), the carbamate carbonyl carbon (approx.  $\delta$  156 ppm), the two aliphatic carbons of the ethyl bridge, and the six distinct signals for the aromatic carbons, one of which would be significantly affected by the bromine substituent.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides functional group confirmation. A sharp peak around  $3350\text{ cm}^{-1}$  would indicate the N-H stretch of the carbamate. A strong, prominent absorbance between  $1680\text{-}1700\text{ cm}^{-1}$  is the defining feature of the carbamate C=O stretch. Aliphatic C-H stretching bands would appear just below  $3000\text{ cm}^{-1}$ , while aromatic C-H stretches appear just above.
- Mass Spectrometry (MS): The mass spectrum offers definitive proof of mass and elemental composition. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) of nearly equal intensity, corresponding to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ . Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the parent ion.

## Synthesis and Purification Protocol

The most efficient and common synthesis of **tert-butyl 3-bromophenethylcarbamate** involves the N-protection of the corresponding primary amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This method is robust, high-yielding, and straightforward to perform.

## Synthetic Rationale

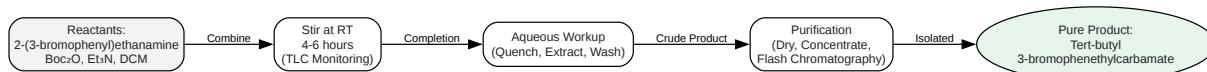
The lone pair of the primary amine in 2-(3-bromophenyl)ethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc<sub>2</sub>O. Triethylamine or a similar non-nucleophilic base is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

## Detailed Experimental Protocol

- Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

- Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.
- $\text{Boc}_2\text{O}$  Addition: To the stirring solution, add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.05 eq.) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
- Workup - Quenching: Upon completion, quench the reaction by adding an equal volume of water. This step hydrolyzes any remaining  $\text{Boc}_2\text{O}$  and separates the inorganic salts.
- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated  $\text{NaHCO}_3$  solution (to remove acidic impurities), and finally with brine. Self-Validation: Each wash removes a specific class of impurities, ensuring a cleaner crude product.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **tert-butyl 3-bromophenethylcarbamate**.

## Synthesis Workflow Diagram



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Caption: General workflow for the synthesis and purification of the title compound.

## Chemical Reactivity and Strategic Applications

The synthetic utility of this molecule stems from its two distinct, orthogonally reactive sites. The choice of reaction conditions dictates which part of the molecule is transformed.

### Pathway A: Amine Deprotection and Elaboration

The Boc protecting group is exceptionally stable to basic, reductive, and oxidative conditions, making it an ideal choice for multi-step synthesis.<sup>[4]</sup> However, it is readily cleaved under acidic conditions to unmask the primary amine.

- Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, protonates the carbamate oxygen. The resulting intermediate readily collapses, releasing the stable tert-butyl cation (which forms isobutylene), carbon dioxide, and the free primary amine as its corresponding ammonium salt. Subsequent basic workup provides the neutral amine.
- Applications: Once deprotected, the resulting 2-(3-bromophenyl)ethanamine is a versatile nucleophile. It can undergo acylation to form amides, reductive amination with aldehydes or ketones, or reaction with isocyanates to form ureas, enabling the extension of the molecular scaffold.

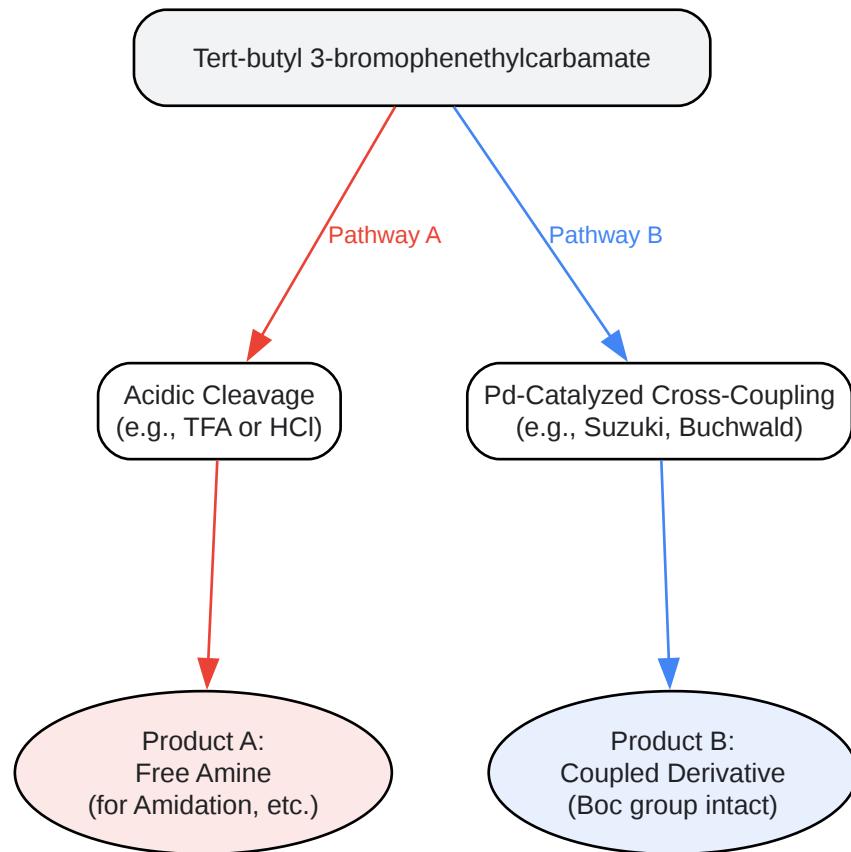
### Pathway B: Cross-Coupling of the Bromophenyl Moiety

The bromine atom on the sp<sup>2</sup>-hybridized carbon of the phenyl ring is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.

- Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, creating a biaryl structure.
- Buchwald-Hartwig Amination: Reaction with a primary or secondary amine under palladium catalysis to form a new C-N bond, yielding a diarylamine derivative.

- Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.
- Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper co-catalysis to install an alkyne functional group.

## Orthogonal Reactivity Diagram



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Caption: The two primary, orthogonal reaction pathways available for the molecule.

## Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. The following information is based on data for structurally similar compounds.

- Hazard Identification: This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[3]

- Precautionary Measures:
  - P264: Wash skin thoroughly after handling.[3]
  - P280: Wear protective gloves, eye protection, and face protection.[3]
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
  - P302+P352: IF ON SKIN: Wash with plenty of water.[5]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and at room temperature.[3][5]

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## References

- 1. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 2. [chemscene.com](http://chemscene.com) [chemscene.com]
- 3. tert-Butyl3-bromophenethylcarbamate , 98% , 153732-25-3 - CookeChem [cookechem.com]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [lookchem.com](http://lookchem.com) [lookchem.com]
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